4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine
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Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group, a methyl group, and a pyrrolidinyl group linked to a bromopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridinyl moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The pyrrolidinyl and bromopyridinyl moieties can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A known kinase inhibitor used in the treatment of breast cancer.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, which is a versatile scaffold for drug discovery.
Pyrazoline Derivatives: Compounds with a pyrazoline core, known for their diverse biological activities.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine is unique due to its specific combination of functional groups and its potential to inhibit kinases. This makes it a valuable compound for further research and development in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-11-8-16(21-17(20-11)12-2-3-12)22-7-5-13(10-22)23-15-4-6-19-9-14(15)18/h4,6,8-9,12-13H,2-3,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEXLRMRWXOGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)OC4=C(C=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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